3-azido-N-benzylpropanamide 3-azido-N-benzylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13710575
InChI: InChI=1S/C10H12N4O/c11-14-13-7-6-10(15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
SMILES: C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-]
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

3-azido-N-benzylpropanamide

CAS No.:

Cat. No.: VC13710575

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

3-azido-N-benzylpropanamide -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 3-azido-N-benzylpropanamide
Standard InChI InChI=1S/C10H12N4O/c11-14-13-7-6-10(15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
Standard InChI Key WGGHYLWNLRWTOS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-]
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-]

Introduction

Chemical and Physical Properties

3-Azido-N-benzylpropanamide is a white to off-white crystalline solid with a purity of 95% as commonly supplied for research purposes . Its molecular structure integrates a benzyl group attached to the amide nitrogen and an azide moiety at the terminal carbon of the propanamide chain. The compound’s reactivity is heavily influenced by the electron-withdrawing nature of the azide group, which facilitates nucleophilic substitution and cycloaddition reactions.

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₂N₄O
Molecular Weight204.23 g/mol
CAS Number1013663-30-3
SMILES NotationO=C(NCC₁=CC=CC=C₁)CCN=[N+]=[N-]
Purity≥95% (typical commercial grade)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to heat and shock

The azide group’s vibrational stretching frequencies in infrared spectroscopy (IR) are expected to appear near 2100 cm⁻¹, a hallmark of organic azides . Nuclear magnetic resonance (NMR) analysis would reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), the methylene groups adjacent to the azide (δ 3.1–3.3 ppm), and the amide carbonyl (δ 168–170 ppm in ¹³C NMR) .

Synthesis and Manufacturing

The synthesis of 3-azido-N-benzylpropanamide is typically achieved through a multi-step process involving bromination, azidation, and amide coupling. A patented route outlined in US8957252B2 highlights its role as an intermediate in lacosamide production .

Stepwise Synthesis Protocol

  • Bromination of Hydroxypropanamide:
    (2S)-N-benzyl-2-bromo-3-hydroxypropanamide (Formula-XIX) is prepared by reacting (2S)-2-bromo-3-hydroxypropanoic acid with benzylamine under mixed anhydride conditions. Isobutyl chloroformate and N-methylmorpholine in ethyl acetate at -20°C yield the brominated intermediate .

  • Azide Substitution:
    The bromine atom in Formula-XIX is replaced with an azide group using sodium azide (NaN₃) in a polar solvent such as dimethylformamide (DMF). This SN2 reaction proceeds at 50–60°C, producing (2R)-2-azido-N-benzyl-3-hydroxypropanamide (Formula-XX) .

  • Methylation and Acetylation:
    Subsequent methylation of the hydroxyl group with methyl iodide and silver oxide, followed by acetylation using acetic anhydride, yields lacosamide. The azide intermediate’s stereochemistry is critical to ensuring the final product’s enantiomeric purity .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
BrominationIsobutyl chloroformate, N-methylmorpholine, -20°C85–90%
AzidationNaN₃, DMF, 50–60°C75–80%
MethylationCH₃I, Ag₂O, acetonitrile70–75%

This route avoids chromatographic purification, enhancing its industrial feasibility .

Pharmaceutical Applications

Hazard CategoryRisk LevelPrecautions
ExplosivityHighAvoid friction, heat, and confinement
ToxicityModerateUse PPE (gloves, goggles, lab coat)
Environmental ImpactLowPrevent aqueous release

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